Zirconium,[2,2-bis[(2-propen-1-yloxy-kO)methyl]-1-butanolato-kO]tris(neodecanoato-kO)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zirconium,[2,2-bis[(2-propen-1-yloxy-kO)methyl]-1-butanolato-kO]tris(neodecanoato-kO)- is a complex organometallic compound. It is known for its unique chemical structure and properties, making it valuable in various scientific and industrial applications. The compound consists of a zirconium center coordinated with multiple ligands, including 2,2-bis[(2-propen-1-yloxy)methyl]-1-butanolato and neodecanoato groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Zirconium,[2,2-bis[(2-propen-1-yloxy-kO)methyl]-1-butanolato-kO]tris(neodecanoato-kO)- typically involves the reaction of zirconium tetrachloride with the appropriate alcohol and carboxylic acid ligands under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the zirconium precursor .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar reaction conditions as in laboratory synthesis. The choice of solvents, temperature, and pressure conditions are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Zirconium,[2,2-bis[(2-propen-1-yloxy-kO)methyl]-1-butanolato-kO]tris(neodecanoato-kO)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form zirconium oxides.
Reduction: Reduction reactions can lead to the formation of lower oxidation state zirconium species.
Substitution: Ligand substitution reactions can occur, where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include zirconium oxides, reduced zirconium species, and substituted zirconium complexes .
Scientific Research Applications
Zirconium,[2,2-bis[(2-propen-1-yloxy-kO)methyl]-1-butanolato-kO]tris(neodecanoato-kO)- has a wide range of scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: Investigated for its potential use in biomedical applications, such as drug delivery systems and imaging agents.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of Zirconium,[2,2-bis[(2-propen-1-yloxy-kO)methyl]-1-butanolato-kO]tris(neodecanoato-kO)- involves its interaction with molecular targets through coordination chemistry. The zirconium center can form stable complexes with various substrates, facilitating catalytic reactions. The specific pathways and molecular targets depend on the application and the nature of the ligands involved .
Comparison with Similar Compounds
Similar Compounds
- Zirconium tetrachloride
- Zirconium acetylacetonate
- Zirconium n-butoxide
Comparison
Compared to these similar compounds, Zirconium,[2,2-bis[(2-propen-1-yloxy-kO)methyl]-1-butanolato-kO]tris(neodecanoato-kO)- offers unique properties due to its specific ligand environment. This results in enhanced stability, reactivity, and versatility in various applications .
Properties
Molecular Formula |
C25H50O4Zr |
---|---|
Molecular Weight |
505.9 g/mol |
IUPAC Name |
2,2-dimethylbutane;prop-2-en-1-ol;tridecanoate;zirconium(2+) |
InChI |
InChI=1S/C13H26O2.C6H13.2C3H6O.Zr/c1-2-3-4-5-6-7-8-9-10-11-12-13(14)15;1-5-6(2,3)4;2*1-2-3-4;/h2-12H2,1H3,(H,14,15);1,5H2,2-4H3;2*2,4H,1,3H2;/q;-1;;;+2/p-1 |
InChI Key |
DOPLJRKZMGTZMU-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCC(=O)[O-].CC(C)(C)C[CH2-].C=CCO.C=CCO.[Zr+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.